molecular formula C16H14N6S B4415945 N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine

N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine

Cat. No.: B4415945
M. Wt: 322.4 g/mol
InChI Key: OKTCXFOTQZKSFJ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo-thiadiazole class, characterized by a fused bicyclic core of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The structure features a 3-pyridinyl group at the 6-position of the thiadiazole ring and a dimethylamino-substituted phenyl group at the 3-position of the triazole ring. Such substitutions are critical for modulating electronic, steric, and solubility properties, which influence pharmacological activity.

Properties

IUPAC Name

N,N-dimethyl-4-(6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6S/c1-21(2)13-7-5-11(6-8-13)14-18-19-16-22(14)20-15(23-16)12-4-3-9-17-10-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTCXFOTQZKSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This reaction is often catalyzed by acids and conducted under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials and compounds with tailored properties.

Biological Studies

The compound has been investigated for its potential as an enzyme inhibitor. Specifically:

  • Carbonic Anhydrase Inhibition: It has shown promise in inhibiting carbonic anhydrase enzymes which are crucial in various physiological processes.
  • Cholinesterase Inhibition: The compound's ability to inhibit cholinesterase makes it a candidate for studying neuroprotective effects and potential treatments for neurodegenerative diseases.

Medicinal Chemistry

This compound has been explored for its:

  • Anticancer Properties: Research indicates it may have cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Activity: Preliminary studies suggest it possesses antimicrobial properties that could be harnessed in pharmaceutical applications.
  • Anti-inflammatory Effects: Its potential to modulate inflammatory pathways is under investigation.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structural characteristics allow it to be integrated into polymers and other materials for enhanced performance in applications such as sensors and electronic devices.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy as an enzyme inhibitor. For example:

  • A study demonstrated that derivatives of this compound exhibited significant inhibition of cholinesterase activity in vitro .
  • Another investigation revealed its potential anticancer effects against breast cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, leading to inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine with structurally related triazolo-thiadiazole derivatives, focusing on substituents, physicochemical properties, and biological activities.

Compound Name / ID (Reference) Substituents (Position) Key Properties & Activities
Target Compound - 6-(3-pyridinyl) on thiadiazole
- 3-(4-dimethylaminophenyl) on triazole
- Likely enhanced solubility due to dimethylamino group
- Potential vasodilatory/antimicrobial activity (inferred)
4-[3-(4-tert-butylphenyl)...aniline - 6-(4-tert-butylphenyl) on thiadiazole
- 3-(4-dimethylaminophenyl) on triazole
- Higher lipophilicity (tert-butyl group)
- Limited activity data reported
20a–20d (triazolo-thiadiazoles) - 3-(methoxyphenyl) on triazole
- 6-(N-methylpyrrolyl) on thiadiazole
- Melting points: 162–200°C
- Moderate yields (52–61%)
- Structural analogs show antimicrobial potential
N-(3-Phenylpropyl)-3-(trifluoromethyl)...amine - 3-(trifluoromethyl) on triazole
- 6-(3-phenylpropylamino) on pyridazine
- Molecular mass: 321.306 g/mol
- Potential CNS activity due to trifluoromethyl group
3-Amino-1,2,4-triazole derivatives - 5-(pyridin-3-yl) on triazole
- 3-(3,4-dichlorophenyl)
- Anticancer activity (59% yield)
- Tautomerism observed (1-H/2-H ratio 7:3)

Key Structural and Functional Differences:

Substituent Effects on Solubility: The dimethylamino group in the target compound enhances polarity compared to the tert-butyl group in , which increases lipophilicity. This difference may influence membrane permeability and bioavailability.

Biological Activity Trends :

  • Pyridinyl-substituted triazolo-thiadiazoles (e.g., the target compound and analogs in ) exhibit vasodilatory activity due to electron-withdrawing effects enhancing receptor binding .
  • Trifluoromethyl groups (e.g., ) are associated with improved blood-brain barrier penetration, suggesting CNS-targeted applications.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows methods similar to , using POCl3 and phase-transfer catalysts to cyclize thiosemicarbazide intermediates. Yields for triazolo-thiadiazoles typically range from 50–80% .

Biological Activity

N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition effects.

Chemical Structure and Properties

  • Molecular Formula: C16H14N6S
  • Molecular Weight: 322.4 g/mol
  • CAS Number: 579446-44-9

The compound features a unique combination of triazole, thiadiazole, and pyridine rings, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It functions as an enzyme inhibitor by binding to the active sites of various enzymes, thus blocking their activity. The structural characteristics allow for the formation of hydrogen bonds and other interactions with target enzymes.

1. Anticancer Activity

Recent studies have indicated that derivatives of triazolothiadiazine exhibit significant cytotoxic potential against various cancer cell lines. The IC50 values for these compounds range from 1.1 to 18.8 µM, suggesting a promising anticancer profile .

2. Antimicrobial Activity

The compound has shown notable antimicrobial properties. For instance, derivatives containing the triazole and thiadiazole rings have been effective against a range of pathogens. The minimum inhibitory concentration (MIC) values for some derivatives indicate moderate to strong antibacterial activity .

3. Anti-inflammatory Effects

This compound has been reported to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

4. Enzyme Inhibition

The compound exhibits inhibitory effects on several enzymes including:

  • Carbonic Anhydrase
  • Cholinesterase
  • Alkaline Phosphatase

These activities are crucial for developing drugs aimed at conditions such as glaucoma and Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineLacks pyridine moietyModerate anticancer activity
1,2,4-Triazolo[1,5-a]pyridineContains triazole and pyridineAntimicrobial activity

This compound stands out due to its unique structural combination and enhanced biological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Study on Cytotoxicity : A study published in Frontiers in Chemistry demonstrated that the compound exhibited significant cytotoxic effects on cancer cell lines with potential mechanisms involving apoptosis induction .
  • Antimicrobial Evaluation : Research published in MDPI highlighted the broad-spectrum antimicrobial efficacy of derivatives based on this compound structure against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing the triazolothiadiazole core in this compound, and how do reaction conditions influence yield?

  • Answer : The triazolothiadiazole scaffold can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or via heterocyclization of hydrazine derivatives. For example, copper-catalyzed coupling (e.g., using CuBr) and cesium carbonate as a base are critical for regioselectivity in forming the triazolo-thiadiazole ring . Reaction temperature (35–100°C) and solvent polarity (e.g., DMSO vs. acetonitrile) significantly impact yields, with higher polarity solvents favoring cyclization but requiring longer reaction times .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : Key for identifying aromatic protons (e.g., pyridinyl protons at δ 8.8–9.0 ppm) and dimethylamine groups (δ 2.8–3.2 ppm). Splitting patterns confirm substitution positions .
  • HRMS : Essential for verifying molecular weight (e.g., observed [M+H]+ at m/z 215 in similar derivatives) .
  • X-ray crystallography : Provides unambiguous confirmation of the triazolothiadiazole core geometry, with mean C–C bond lengths of 1.38–1.42 Å .

Q. What standard assays are used to evaluate the antioxidant or biological activity of this compound?

  • Answer :

  • DPPH/ABTS radical scavenging assays : Measure antioxidant activity via UV-Vis spectroscopy at 517 nm (DPPH) or 734 nm (ABTS) .
  • Enzyme inhibition studies : Use fluorometric or colorimetric substrates (e.g., caspase-3 activation assays) to quantify activity against specific targets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict substituent effects on bioactivity?

  • Answer :

  • DFT calculations : Predict regioselectivity in cyclization steps by analyzing transition-state energies .
  • Molecular docking : Screen substituent effects (e.g., pyridinyl vs. nitrophenyl groups) on binding to enzymes like caspase-3. For example, a 3-pyridinyl group enhances π-π stacking in hydrophobic pockets .
  • Reaction path search algorithms : Combine quantum mechanics and machine learning to narrow optimal conditions (e.g., solvent, catalyst) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Answer :

  • Meta-analysis : Compare IC₅₀ values under standardized assay conditions (pH, temperature, cell lines). For instance, variations in caspase-3 activation may arise from differences in cell permeability or metabolite interference .
  • Isosteric replacements : Test analogs (e.g., replacing the pyridinyl group with quinolinyl) to isolate structural contributors to activity .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and reduce premature degradation .
  • Microencapsulation : Use liposomes or polymeric nanoparticles to shield reactive thiadiazole moieties from enzymatic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-N-{4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine

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